molecular formula C28H38N2O4 B11828682 di-tert-butyl ((2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diyl)dicarbamate

di-tert-butyl ((2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diyl)dicarbamate

Cat. No.: B11828682
M. Wt: 466.6 g/mol
InChI Key: VXMSRHGIVULFPD-BEZSILKHSA-N
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Description

Di-tert-butyl ((2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diyl)dicarbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes two tert-butyl groups and a diphenylhexene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl ((2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diyl)dicarbamate typically involves the reaction of di-tert-butyl dicarbonate with a suitable diphenylhexene derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored during the production process.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl ((2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diyl)dicarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Di-tert-butyl ((2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diyl)dicarbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of di-tert-butyl ((2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diyl)dicarbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl dicarbonate: A common carbamate used in organic synthesis.

    Diphenylhexene derivatives: Compounds with similar structural backbones.

    Other carbamates: Compounds with similar functional groups but different substituents.

Uniqueness

Di-tert-butyl ((2S,5S,E)-1,6-diphenylhex-3-ene-2,5-diyl)dicarbamate is unique due to its specific combination of tert-butyl groups and diphenylhexene backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C28H38N2O4

Molecular Weight

466.6 g/mol

IUPAC Name

tert-butyl N-[(E,2S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,6-diphenylhex-3-en-2-yl]carbamate

InChI

InChI=1S/C28H38N2O4/c1-27(2,3)33-25(31)29-23(19-21-13-9-7-10-14-21)17-18-24(20-22-15-11-8-12-16-22)30-26(32)34-28(4,5)6/h7-18,23-24H,19-20H2,1-6H3,(H,29,31)(H,30,32)/b18-17+/t23-,24-/m1/s1

InChI Key

VXMSRHGIVULFPD-BEZSILKHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)/C=C/[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=CC(CC2=CC=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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